molecular formula C7H6O4 B14658525 2-Oxo-2H-pyran-3-yl acetate CAS No. 51270-29-2

2-Oxo-2H-pyran-3-yl acetate

Cat. No.: B14658525
CAS No.: 51270-29-2
M. Wt: 154.12 g/mol
InChI Key: NHHGMDYKALZYQG-UHFFFAOYSA-N
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Description

2-Oxo-2H-pyran-3-yl acetate is a chemical compound that belongs to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties The this compound structure consists of a pyran ring with an oxo group at the second position and an acetate group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-pyran-3-yl acetate can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-pyran-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition reactions and condensation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for the reduction of this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted pyran derivatives.

Mechanism of Action

The mechanism of action of 2-Oxo-2H-pyran-3-yl acetate involves its interaction with various molecular targets and pathways. It has been shown to activate caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in inducing apoptosis . The exact molecular targets and pathways involved in its biological activity are still under investigation, but its ability to modulate cellular processes makes it a compound of interest for further research.

Comparison with Similar Compounds

2-Oxo-2H-pyran-3-yl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-oxopyran-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-5(8)11-6-3-2-4-10-7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHGMDYKALZYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=COC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579845
Record name 2-Oxo-2H-pyran-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51270-29-2
Record name 2-Oxo-2H-pyran-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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